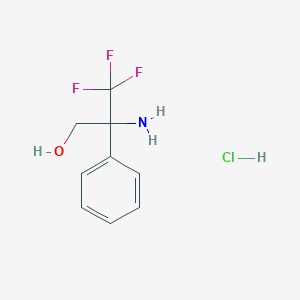

2-Amino-3,3,3-trifluoro-2-phenylpropan-1-ol hydrochloride

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Number

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming complex organic molecules containing multiple functional groups and halogen substituents. The primary name this compound accurately reflects the molecular architecture, with the numbering system beginning from the terminal carbon bearing the primary alcohol functionality. The amino group occupies the second carbon position, while the same carbon bears the phenyl substituent, creating a quaternary carbon center. The trifluoromethyl group extends from this quaternary center, positioned at what would be the third carbon of the propanol chain.

The Chemical Abstracts Service registry number for this compound is 1803600-09-0, which serves as the unique identifier for this specific salt form within global chemical databases. This registry number distinguishes the hydrochloride salt from the free base form, which carries a separate Chemical Abstracts Service number of 1804129-69-8. The registry system ensures precise identification of the compound in scientific literature, regulatory documents, and commercial applications, preventing confusion between the different ionic forms of the same basic molecular structure.

Properties

IUPAC Name |

2-amino-3,3,3-trifluoro-2-phenylpropan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO.ClH/c10-9(11,12)8(13,6-14)7-4-2-1-3-5-7;/h1-5,14H,6,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGSNIOHJSLBLRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)(C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Analysis

Biochemical Properties

2-Amino-3,3,3-trifluoro-2-phenylpropan-1-ol hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s trifluoromethyl group and phenyl ring contribute to its reactivity and binding affinity with biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications.

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of key signaling molecules, leading to alterations in cellular responses. For instance, it can impact the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism. These effects are essential for understanding how the compound can be utilized in therapeutic settings.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to specific enzymes, either inhibiting or activating their activity. This binding can lead to changes in gene expression and subsequent cellular responses. The trifluoromethyl group and phenyl ring play a crucial role in these interactions, contributing to the compound’s specificity and efficacy.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to changes in its efficacy. Long-term effects on cellular function have also been observed, indicating the need for careful monitoring in experimental setups.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, highlighting the importance of dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. Understanding these interactions is crucial for elucidating the compound’s role in metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its efficacy and potential side effects. Studying these processes is essential for optimizing the compound’s therapeutic use.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles. Understanding these localization patterns is crucial for elucidating the compound’s mechanism of action and optimizing its therapeutic potential.

Biological Activity

2-Amino-3,3,3-trifluoro-2-phenylpropan-1-ol hydrochloride is a synthetic compound notable for its unique structural features, including a trifluoromethyl group and a phenyl ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities and interactions with various biological targets.

- Molecular Formula : C9H11ClF3NO

- Molecular Weight : 241.63 g/mol

- Structural Features : The presence of a chiral center suggests applications in stereochemistry, while the trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for drug development .

The biological activity of this compound is primarily attributed to its interactions with proteins and enzymes. The trifluoromethyl group is known for its ability to enhance binding affinities and alter pharmacokinetic properties. Preliminary studies indicate that this compound may interact significantly with various enzymes and receptors, which is crucial for understanding its therapeutic potential .

Binding Affinities

Research has shown that compounds containing trifluoromethyl groups often exhibit increased potency in inhibiting biological targets. For instance, studies have demonstrated that the inclusion of a -CF3 group can enhance the efficacy of drugs targeting serotonin uptake by up to six times compared to non-fluorinated analogs .

| Compound | Target | Activity |

|---|---|---|

| 2-Amino-3,3,3-trifluoro-2-phenylpropan-1-ol | Various Enzymes | Potential Inhibitor |

| 5-Hydroxytryptamine Reuptake Inhibitors | Serotonin Transporter | Increased Potency (6x) |

Case Studies

- Enzyme Interaction : A study explored the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated significant binding affinities that suggest its potential as an enzyme inhibitor.

- Pharmacological Testing : In vivo testing has begun to assess the compound's effects on animal models. Initial results show promise in modulating biochemical pathways related to neurotransmitter systems, indicating potential applications in treating mood disorders.

Synthesis Methods

Several synthesis routes have been proposed for producing this compound. These methods focus on maintaining the integrity of the trifluoromethyl group while ensuring high yields:

- Nucleophilic Substitution Reactions : Utilizing fluorinated precursors to introduce the trifluoromethyl group.

- Asymmetric Synthesis Techniques : Leveraging chiral catalysts to produce enantiomerically pure forms of the compound.

Scientific Research Applications

Medicinal Chemistry

The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a candidate for drug development. Research has indicated that compounds with trifluoromethyl groups often exhibit improved bioactivity and altered pharmacokinetic properties, which are crucial for therapeutic efficacy.

Potential Uses :

- Drug Design : Its structural features may allow it to interact favorably with biological targets, potentially leading to new therapeutic agents.

- Bioisosterism : The trifluoromethyl group serves as a bioisostere, mimicking other functional groups while providing unique properties that can influence drug interactions.

Asymmetric Synthesis

The chiral center in 2-amino-3,3,3-trifluoro-2-phenylpropan-1-ol hydrochloride suggests its utility in asymmetric synthesis as a chiral ligand or catalyst. Such applications are vital in producing enantiomerically pure compounds, which are essential in pharmaceuticals.

Protein-Ligand Interactions

Due to its hydrophobic nature and structural rigidity, this compound is being studied for its ability to bind with various enzymes and receptors. Understanding these interactions can provide insights into its mechanisms of action and therapeutic potential .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogues of 2-amino-3,3,3-trifluoro-2-phenylpropan-1-ol hydrochloride, highlighting variations in substituents, molecular weights, and pharmacological implications:

Research Findings on Functional Differences

Chlorine substituents (e.g., in C₉H₁₀Cl₂F₃N) may improve metabolic stability but reduce aqueous solubility due to higher molecular weight . Nitro groups (e.g., in C₉H₁₂ClN₂O₃) introduce strong electron-withdrawing effects, which could influence receptor binding kinetics .

Hydrogen-Binding Capacity: The hydroxyl group in the target compound and C₁₀H₁₁ClF₃NO facilitates hydrogen bonding, enhancing interactions with biological targets compared to analogues lacking -OH (e.g., C₁₀H₁₃ClF₃N) .

Stereochemical Considerations: The (S)-enantiomer of 2-amino-3,3,3-trifluoropropan-1-ol hydrochloride (C₃H₇ClF₃NO) exhibits distinct chiral recognition in enzyme inhibition studies compared to racemic mixtures .

Preparation Methods

Nitration and Reduction Pathway

- Starting Material : Phenylacetone derivatives or phenylketones, such as propiophenone, are commonly used as raw materials.

- Nitration : Introduction of a nitro group onto the phenyl ring or adjacent positions, often using nitrating agents like nitric acid or mixed acid systems, under controlled temperature conditions to prevent over-nitration.

- Reduction : The nitro group is reduced to an amino group via catalytic hydrogenation or metal reduction (e.g., using palladium on carbon or Raney nickel). This step yields phenylamine derivatives, which are precursors to amino alcohols.

Trifluoromethylation

- Reagents : Trifluoromethylating agents such as trifluoromethyl iodide (CF₃I), trifluoromethyl sulfonates, or TMS-CF₃ (trimethylsilyl trifluoromethyl).

- Process : The phenyl ring or the alpha-carbon of the ketone is trifluoromethylated using these reagents, often in the presence of radical initiators or metal catalysts, to introduce the trifluoromethyl group at the desired position.

Formation of the Amino Alcohol

- Method : The amino group is introduced via reductive amination or nucleophilic substitution, followed by hydroxylation at the alpha position.

- Hydroxylation : Achieved through oxidation or addition reactions, such as hydroboration-oxidation, to install the hydroxyl group at the appropriate carbon.

Research Data

A notable process involves the synthesis of β-amino-α-trifluoromethyl alcohols from trifluoromethyl ketones, as detailed in scientific reviews. For instance, reduction of trifluoromethyl ketones with lithium aluminum hydride (LiAlH₄) can produce racemic amino alcohols with high yields, as shown in Scheme 2 of the referenced literature.

| Step | Reagents | Conditions | Yield/Remarks |

|---|---|---|---|

| Trifluoromethylation | TMS-CF₃ | Catalytic or radical initiation | Efficient introduction of CF₃ group |

| Reduction | LiAlH₄ | Ether solvent, 0–45°C | High yield of amino alcohols |

| Hydroxylation | Hydroboration-oxidation | Standard conditions | Installation of hydroxyl group |

Hydrolysis and Salt Formation

Following the synthesis of the amino alcohol, conversion to the hydrochloride salt involves:

Acidic Hydrolysis

- Reagents : Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are employed to protonate the amino group, forming the hydrochloride salt.

- Conditions : Typically performed in a biphasic system with organic solvents like toluene, dichloromethane, or cyclohexane, at temperatures ranging from 5°C to 60°C, often optimized to prevent decomposition or racemization.

Isolation of the Hydrochloride Salt

- The protonated amino alcohol is precipitated out by adjusting pH or by solvent evaporation.

- The salt is purified through recrystallization from suitable solvents such as ethanol, methanol, or acetonitrile.

| Step | Reagents | Conditions | Remarks |

|---|---|---|---|

| Hydrolysis | HCl or H₂SO₄ | 5–20°C, biphasic system | Efficient conversion to hydrochloride salt |

| Isolation | Recrystallization | Solvent choice based on solubility | Purity and yield optimization |

(Supported by patent processes,, and).

Specific Process Variations and Research Findings

Enzymatic and Biotransformation Approaches

Research indicates enzymatic methods can be employed for stereoselective synthesis, especially for chiral amino alcohols. For example, enzymatic reduction of trifluoromethyl ketones using oxidoreductases in buffered aqueous media at 25–35°C yields high enantiomeric excess (up to 96%), which can then be converted into hydrochloride salts.

Multi-step Organic Synthesis

- Step 1 : Condensation of phenylacetone derivatives with hydroxylamine or related reagents to form oximes.

- Step 2 : Reduction of oximes to amino alcohols using sodium borohydride or catalytic hydrogenation.

- Step 3 : Introduction of trifluoromethyl groups via nucleophilic substitution or radical addition.

- Step 4 : Acidic hydrolysis to obtain the hydrochloride salt.

Research Data Table

| Method | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Chemical reduction | NaBH₄, acetic acid | 0–30°C | 70–85% | Common method for amino alcohols |

| Trifluoromethylation | TMS-CF₃ | Catalytic, 20–50°C | Variable | Efficient CF₃ group introduction |

| Hydrolysis | HCl | 5–20°C | 80–90% | Protonation to hydrochloride salt |

Summary of Key Preparation Methods

| Method Category | Description | Advantages | Limitations |

|---|---|---|---|

| Multi-step Organic Synthesis | Sequential nitration, reduction, trifluoromethylation, hydrolysis | High control over structure, stereochemistry | Time-consuming, requires purification at each step |

| Enzymatic/Biotransformation | Use of oxidoreductases and enzymes | Stereoselectivity, milder conditions | Enzyme availability, scale-up challenges |

| Direct Chemical Synthesis | One-pot reactions with trifluoromethylating agents | Simplified process | Lower stereocontrol, potential side reactions |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-3,3,3-trifluoro-2-phenylpropan-1-ol hydrochloride, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via reductive amination of a trifluoromethyl ketone precursor (e.g., 3,3,3-trifluoro-2-phenylpropanal) using sodium borohydride or lithium aluminum hydride in ethanol or THF. Optimization involves controlling pH (to stabilize intermediates) and temperature (20–25°C) to minimize side reactions. Chiral resolution may require enantioselective catalysis or chromatographic separation .

- Validation : Monitor reaction progress via TLC or HPLC, and confirm structure using H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR : Assign peaks for the trifluoromethyl group (δ ~120–125 ppm in F NMR) and aromatic protons (δ ~7.2–7.5 ppm in H NMR).

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to detect impurities (<0.5%) .

- Elemental Analysis : Verify stoichiometry of C, H, N, and Cl to confirm salt formation .

Q. What storage conditions are critical for maintaining the stability of this hydrochloride salt?

- Recommendations : Store in airtight containers under inert gas (argon or nitrogen) at 2–8°C to prevent hydrolysis of the trifluoromethyl group or deliquescence. Desiccants like silica gel should be used to minimize moisture exposure .

Advanced Research Questions

Q. What strategies resolve enantiomeric excess challenges in synthesizing chiral derivatives of this compound?

- Chiral Separation : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC. Alternatively, employ asymmetric catalysis with BINAP-based ligands to enhance enantioselectivity during synthesis .

- Validation : Measure optical rotation and compare with literature values. Confirm using X-ray crystallography if single crystals are obtainable .

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Mechanistic Insight : The electron-withdrawing trifluoromethyl group reduces electron density at the β-carbon, increasing susceptibility to nucleophilic attack. However, steric hindrance from the phenyl group may slow reactions. Computational studies (DFT) predict activation energies for SN2 pathways .

- Experimental Design : Compare reaction rates with non-fluorinated analogs using kinetic isotope effects or Hammett plots .

Q. What analytical challenges arise in quantifying trace impurities using HPLC, and how can they be addressed?

- Challenges : Co-elution of structurally similar byproducts (e.g., dehydrohalogenated derivatives) and baseline noise from fluorinated groups.

- Solutions :

- Use orthogonal methods: Pair HPLC with LC-MS for mass confirmation.

- Optimize gradient elution (e.g., 5–95% acetonitrile over 30 minutes) to separate polar impurities .

Q. Can computational modeling predict the biological activity of this compound based on its molecular interactions?

- Approach : Perform molecular docking (AutoDock Vina) to simulate binding to target proteins (e.g., enzymes with hydrophobic pockets). QSAR models can correlate trifluoromethyl group positioning with inhibitory potency .

- Validation : Compare computational predictions with in vitro enzyme assays (e.g., IC measurements) .

Data Contradiction Analysis

- Spectral Discrepancies : Variations in F NMR chemical shifts may arise from solvent polarity or salt form. Cross-validate using X-ray photoelectron spectroscopy (XPS) for fluorine environment analysis .

- Stability Inconsistencies : Conflicting degradation profiles in literature could stem from differing moisture levels during testing. Conduct accelerated stability studies under controlled humidity (ICH Q1A guidelines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.